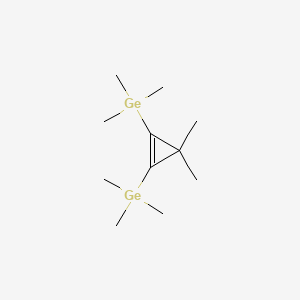
1,2-Bis(trimethylgermyl)-3,3-dimethylcyclopropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(trimethylgermyl)-3,3-dimethylcyclopropene is an organogermanium compound characterized by the presence of two trimethylgermyl groups attached to a cyclopropene ring
Méthodes De Préparation
The synthesis of 1,2-Bis(trimethylgermyl)-3,3-dimethylcyclopropene typically involves the reaction of 3,3-dimethylcyclopropene with trimethylgermyl chloride in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified using standard techniques such as column chromatography .
Analyse Des Réactions Chimiques
1,2-Bis(trimethylgermyl)-3,3-dimethylcyclopropene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of germyl-substituted cyclopropanes.
Substitution: The trimethylgermyl groups can be substituted with other functional groups using reagents like halogens or organolithium compounds.
Applications De Recherche Scientifique
1,2-Bis(trimethylgermyl)-3,3-dimethylcyclopropene has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1,2-Bis(trimethylgermyl)-3,3-dimethylcyclopropene involves its interaction with various molecular targets. The trimethylgermyl groups can participate in coordination with metal centers, influencing the reactivity and stability of the compound. Additionally, the cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules .
Comparaison Avec Des Composés Similaires
1,2-Bis(trimethylgermyl)-3,3-dimethylcyclopropene can be compared with other similar compounds such as:
1,2-Bis(trimethylsilyl)-3,3-dimethylcyclopropene: This compound has silicon atoms instead of germanium, leading to differences in reactivity and stability.
1,2-Bis(trimethylstannyl)-3,3-dimethylcyclopropene: The presence of tin atoms imparts different electronic properties and reactivity compared to the germanium analog.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
175650-21-2 |
|---|---|
Formule moléculaire |
C11H24Ge2 |
Poids moléculaire |
301.6 g/mol |
Nom IUPAC |
(3,3-dimethyl-2-trimethylgermylcyclopropen-1-yl)-trimethylgermane |
InChI |
InChI=1S/C11H24Ge2/c1-11(2)9(12(3,4)5)10(11)13(6,7)8/h1-8H3 |
Clé InChI |
GWWFMDPSUMJLSV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=C1[Ge](C)(C)C)[Ge](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


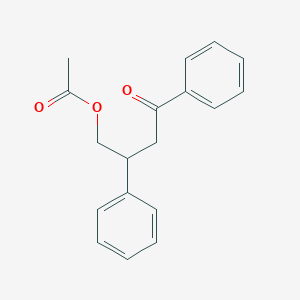
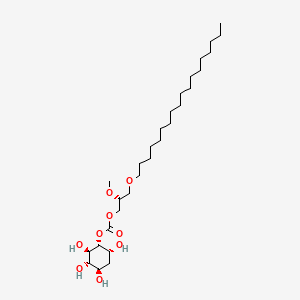
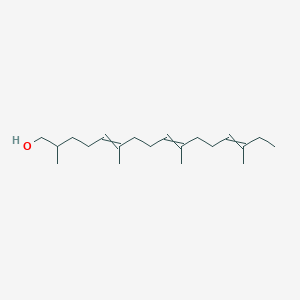
![1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]-](/img/structure/B12568433.png)
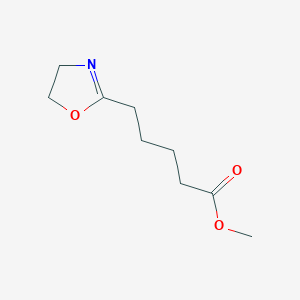
![2,2'-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione]](/img/structure/B12568441.png)

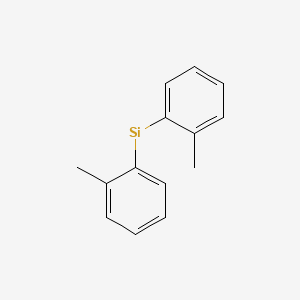
![5,8-Methanothieno[2,3-e][1,3]diazepine](/img/structure/B12568460.png)
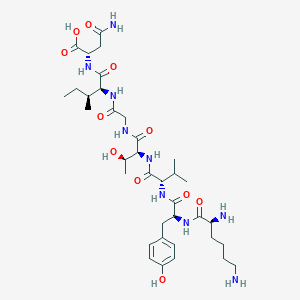
![Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-](/img/structure/B12568466.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)
